5-carboxy-X-rhodamine

Vue d'ensemble

Description

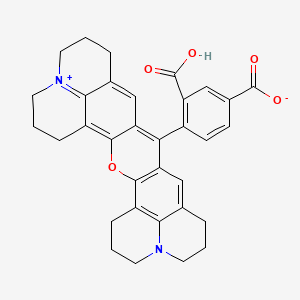

The compound with CAS number 216699-35-3 is known as 5-ROX or 5-Carboxy-X-rhodamine . It is a purified isomer of carboxy-X-rhodamine . It is used extensively in the field of biomedical research, particularly in techniques such as fluorescence microscopy and flow cytometry .

Synthesis Analysis

The synthesis of 5-ROX is not explicitly mentioned in the search results. However, it is known to be available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of 5-ROX is C33H30N2O5 . The molecular weight is 534.61 .

Chemical Reactions Analysis

The specific chemical reactions involving 5-ROX are not detailed in the search results. However, it is known that 5-ROX is soluble in DMSO and methanol .

Physical and Chemical Properties Analysis

5-ROX is a solid at room temperature . It is soluble in DMSO and methanol . .

Applications De Recherche Scientifique

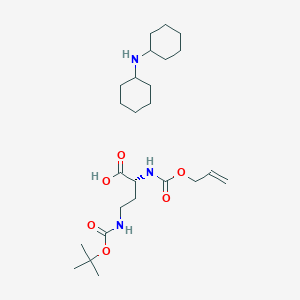

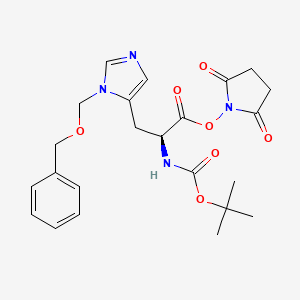

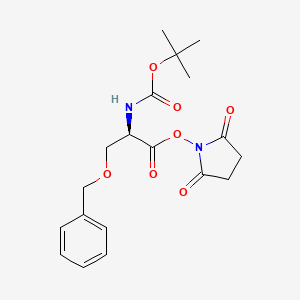

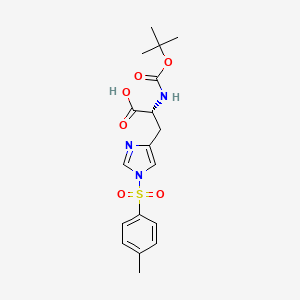

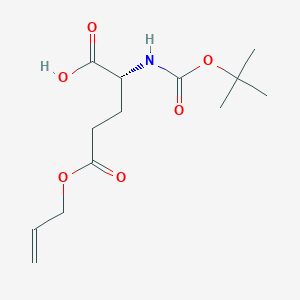

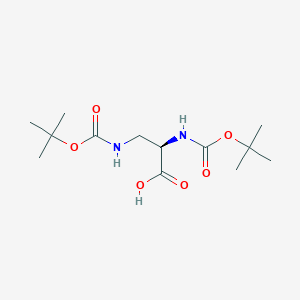

Étiquetage des oligonucléotides

Le 5-carboxy-X-rhodamine est utilisé pour l'étiquetage des oligonucléotides {svg_1} {svg_2} {svg_3}. Ce processus consiste à attacher un colorant fluorescent à un oligonucléotide, qui peut ensuite être détecté à l'aide d'un microscope à fluorescence ou d'autres méthodes de détection de fluorescence.

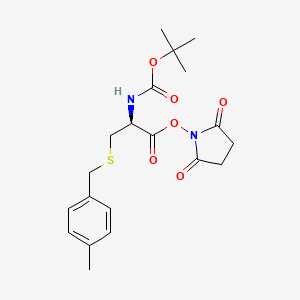

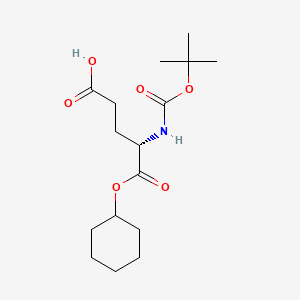

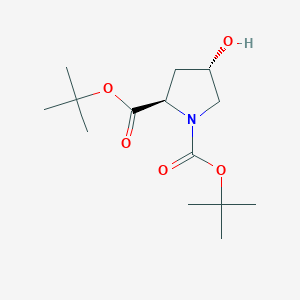

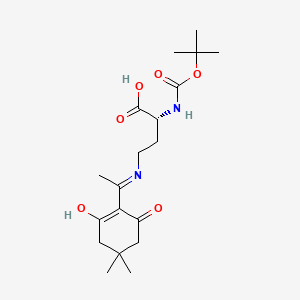

Séquençage automatique de l'ADN

Ce composé est largement utilisé dans les applications de séquençage automatique de l'ADN {svg_4} {svg_5} {svg_6}. Dans ce contexte, le colorant est attaché à un nucléotide et, lorsque la séquence d'ADN est déterminée, le colorant émet une longueur d'onde de lumière spécifique qui peut être détectée et utilisée pour identifier le nucléotide.

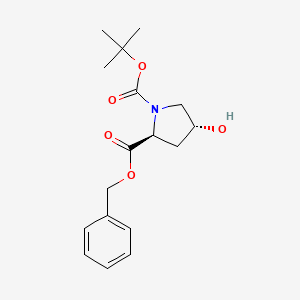

Étiquetage des protéines

Le this compound peut être utilisé pour l'étiquetage des protéines {svg_7}. Ce processus consiste à attacher le colorant à une protéine d'intérêt, qui peut ensuite être visualisée à l'aide d'un microscope à fluorescence ou d'autres méthodes de détection de fluorescence.

Transfert d'énergie par résonance de fluorescence (FRET)

Le composé est utilisé dans les applications de FRET {svg_8}. Le FRET est une technique utilisée pour mesurer la distance entre deux chromophores, et le this compound peut servir de donneur ou d'accepteur de colorant dans ce processus.

Extinction de la fluorescence

Le this compound est utilisé dans les applications d'extinction de la fluorescence {svg_9}. Cette technique est utilisée pour étudier les changements conformationnels dans les molécules, entre autres.

Préparation de ddNTPs marqués par des colorants à charge modifiée

Le composé est utilisé dans la préparation de ddNTPs marqués par des colorants à charge modifiée {svg_10}. Ceux-ci sont utilisés dans le séquençage de l'ADN « à charge directe », une méthode qui simplifie le processus de séquençage de l'ADN en éliminant la nécessité d'étapes de purification avant le chargement du gel de séquençage.

Safety and Hazards

The specific safety and hazards information for 5-ROX is not detailed in the search results. However, it is always recommended to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Carboxy-X-Rhodamine, also known as 5-ROX, primarily targets nucleic acids and proteins . It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used to label proteins .

Mode of Action

5-ROX interacts with its targets through amine coupling . It forms 5-ROX derivatized compounds such as proteins, nucleic acids, and drugs that may be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications . The carboxylic acid of 5-ROX is used for oligonucleotide labeling and automated DNA sequencing applications .

Biochemical Pathways

5-ROX is involved in the fluorescence labeling of biomolecules, which is a key process in many biochemical pathways. It acts as a donor molecule in FRET imaging coupled with porphyrins . The fluorescence labeling allows for the visualization and tracking of these biomolecules, aiding in the understanding of their function and interaction within the biological system.

Pharmacokinetics

It is known that 5-rox is a stable, long-wavelength, water-soluble fluorophore , which suggests that it may have good bioavailability

Result of Action

The result of 5-ROX’s action is the successful labeling of target biomolecules, enabling their detection and analysis. This is particularly useful in DNA sequencing applications, where the fluorescence of 5-ROX allows for the identification of specific nucleotide sequences .

Action Environment

The action of 5-ROX can be influenced by environmental factors. For instance, it is recommended to store 5-ROX in a refrigerator (-5 to -30°C) and away from light , suggesting that temperature and light exposure may affect its stability and efficacy. Additionally, the fluorescence spectra of 5-ROX conjugates are longer-wavelength than those of Lisaamine™ rhodamine B conjugates, but somewhat shorter-wavelength than those of Texas Red™ conjugates , indicating that the spectral environment could also influence its action.

Analyse Biochimique

Biochemical Properties

5-ROX plays a significant role in biochemical reactions. It is predominantly used for labeling peptides and proteins . The compound interacts with these biomolecules through covalent bonding, which allows it to serve as a fluorescent label . The nature of these interactions is primarily based on the chemical structure of 5-ROX, which enables it to bind to the amino groups of peptides and proteins .

Cellular Effects

In cellular processes, 5-ROX is used as a fluorescent label for covalently labeling proteins and alkylaminomodified nucleic acids . It influences cell function by providing a means to visualize and track these biomolecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .

Molecular Mechanism

At the molecular level, 5-ROX exerts its effects through binding interactions with biomolecules. It is an amine-reactive form of carboxy-X-rhodamine, which means it can form covalent bonds with the amino groups of proteins and nucleic acids . This allows 5-ROX to be used as a fluorescent label in various biochemical applications .

Transport and Distribution

The transport and distribution of 5-ROX within cells and tissues are determined by its role as a fluorescent label. When bound to proteins or nucleic acids, the distribution of 5-ROX will follow the transport and localization of these biomolecules within the cell .

Subcellular Localization

The subcellular localization of 5-ROX is dependent on the biomolecule it is bound to. As a fluorescent label, it can be directed to specific compartments or organelles based on the localization signals of the protein or nucleic acid it is attached to .

Propriétés

IUPAC Name |

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMOMJDNDFGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314908 | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216699-35-3 | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-X-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)